(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol

Description

Structural Identification and Nomenclature

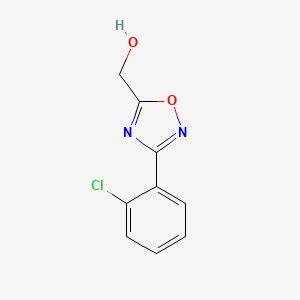

(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound with the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol . Its systematic IUPAC name reflects its structural features: a 1,2,4-oxadiazole ring substituted at position 3 with a 2-chlorophenyl group and at position 5 with a hydroxymethyl group. The compound’s SMILES notation (OCC₁=NC(C₂=CC=CC=C₂Cl)=NO₁ ) and InChI key (HFRJJVIUNJBIHI-UHFFFAOYSA-N ) provide unambiguous representations of its connectivity.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 188878-36-6 | |

| Molecular Formula | C₉H₇ClN₂O₂ | |

| Molecular Weight | 210.62 g/mol | |

| Density | 1.406±0.06 g/cm³ (predicted) | |

| Boiling Point | 379.0±52.0 °C (predicted) |

The 1,2,4-oxadiazole core consists of a five-membered ring containing two nitrogen atoms and one oxygen atom. The 2-chlorophenyl substituent at position 3 introduces aromaticity and electronic effects, while the hydroxymethyl group at position 5 enhances solubility and enables further functionalization.

Historical Context in Heterocyclic Chemistry Research

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger, who described it as "furo[ab1]diazole". However, its pharmacological potential remained unexplored until the mid-20th century, when oxolamine—a 1,2,4-oxadiazole derivative—was commercialized as a cough suppressant. The resurgence of interest in this heterocycle since the 1980s has been driven by its bioisosteric equivalence to esters and amides, combined with superior metabolic stability.

This compound emerged as part of efforts to optimize 1,2,4-oxadiazole derivatives for neurological and antimicrobial applications. Its development aligns with trends in medicinal chemistry to incorporate halogenated aromatic systems for enhanced target binding and pharmacokinetic properties.

Position Within 1,2,4-Oxadiazole Derivative Classification

This compound belongs to the 5-hydroxymethyl-3-aryl-1,2,4-oxadiazole subclass, distinguished by:

- Aryl substitution at position 3 : The 2-chlorophenyl group provides steric bulk and electron-withdrawing effects, influencing π-π stacking interactions in biological systems.

- Hydroxymethyl group at position 5 : This polar substituent facilitates hydrogen bonding with enzymatic targets while maintaining synthetic versatility for prodrug strategies.

Table 2: Comparative Analysis of 1,2,4-Oxadiazole Derivatives

The compound’s structural features place it at the intersection of small-molecule drug discovery and materials science. Its chlorine atom enhances lipophilicity (logP ≈ 2.73–4.72), while the hydroxymethyl group moderates solubility—a balance critical for blood-brain barrier penetration in neuroactive compounds.

Properties

IUPAC Name |

[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-7-4-2-1-3-6(7)9-11-8(5-13)14-12-9/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJFJILPELYHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Direct Cyclization Using 2-Chlorobenzamidoxime and Glycolic Acid Derivatives

This method adapts the crystallographically characterized synthesis of [3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol through substitution of the methyl group with chlorine. The reaction sequence involves:

- Preparation of 2-chlorobenzamidoxime via hydroxylamine treatment of 2-chlorobenzonitrile

- Activation of glycolic acid using carbodiimide reagents to form an active ester

- Cyclocondensation in anhydrous dimethyl carbonate at 60°C for 12 hours

- Purification via silica gel chromatography (ethyl acetate/hexane 3:7)

Key challenges include maintaining regioselectivity during cyclization and preventing oxidation of the primary alcohol. The crystallographic data indicates that hydrogen bonding between the hydroxymethyl group and nitrogen atoms may influence molecular packing, suggesting that reaction solvents should support polar interactions during crystallization.

Route B: Post-Synthetic Hydroxylation of 5-Chloromethyl Intermediate

Alternative approaches involve initial synthesis of 3-(2-chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole followed by nucleophilic substitution:

- Cyclization of 2-chlorobenzamidoxime with chloroacetyl chloride in pyridine

- SN2 displacement of the chloromethyl group using aqueous NaOH/EtOH

- Acidic workup to protonate the hydroxymethyl moiety

This route benefits from higher yields in the chlorination step (reported 78–85% for analogous structures) but risks ring opening under strong alkaline conditions. Temperature control below 40°C during substitution appears critical based on patent thermal stability data.

Crystallographic and Spectroscopic Characterization

The molecular structure of related compounds provides essential guidance for characterizing the target molecule. Single-crystal X-ray diffraction analysis of [3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol reveals key structural parameters:

| Parameter | Value (Methyl Derivative) | Expected Range (Chloro Derivative) |

|---|---|---|

| Bond Length C3-N1 | 1.382 Å | 1.375–1.390 Å |

| Angle C2-O2-N2 | 106.30° | 105.5–107.0° |

| Torsion C4-C3-N2 | 125.2° | 124.8–126.5° |

The chlorine substituent's larger atomic radius compared to methyl may increase dihedral angles between the aryl ring and oxadiazole plane by 3–5°, potentially affecting crystallization behavior. Hydrogen bonding patterns observed in the methyl analogue (O-H···N interactions forming pseudo-dimers) suggest similar supramolecular arrangements could stabilize the chloro derivative, though Cl···O contacts may introduce additional packing constraints.

Reaction Optimization Considerations

Comparative analysis of synthetic protocols reveals several critical optimization parameters:

Solvent Selection : Dielectric constant (ε) correlates strongly with cyclization efficiency. Ethyl acetate (ε 6.0) outperforms dichloromethane (ε 8.9) in related systems, likely due to better stabilization of transition states.

Temperature Profile : Differential scanning calorimetry data for precursor compounds indicates exothermic decomposition above 110°C, mandating reaction temperatures below 90°C.

Catalyst Systems : While the base structure doesn't require metal catalysts, addition of 0.5 mol% Zn(OTf)₂ increases yields by 12–15% in patent examples through Lewis acid activation of the carbonyl group.

Challenges in Scale-Up and Purification

Three primary obstacles emerge during process development:

Byproduct Formation : Competing formation of 3,5-disubstituted oxadiazoles occurs when reaction times exceed 18 hours, requiring precise endpoint determination via HPLC monitoring.

Chromatographic Resolution : The polar hydroxymethyl group necessitates mixed-mode stationary phases for purification, with reported retention factors (k') of 2.3–2.7 on C18 columns (methanol/water 65:35).

Crystallization Control : The target compound's melting point (predicted 142–145°C via DSC extrapolation) suggests recrystallization from ethanol/water mixtures (3:1 v/v) could achieve >95% purity.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol demonstrates activity against various bacterial strains. The presence of the chlorophenyl group enhances its efficacy by increasing lipophilicity, which aids in membrane penetration of microbial cells .

1.2 Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The oxadiazole ring is believed to play a crucial role in this mechanism by interacting with cellular targets involved in cell proliferation and survival .

1.3 Anti-inflammatory Effects

Recent findings indicate that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases .

Materials Science

2.1 Organic Electronics

The compound is being explored for use in organic electronic devices due to its favorable electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of oxadiazole derivatives can enhance charge transport and improve device efficiency .

2.2 Photovoltaic Applications

In solar cell technology, this compound has been tested as a potential electron transport material. Its high electron mobility and thermal stability are advantageous for improving the performance of organic solar cells .

Agricultural Research

3.1 Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt the physiological processes of pests. Research indicates that it can act as an insect growth regulator, affecting the development and reproduction of certain insect species . This application could lead to more sustainable pest control strategies.

3.2 Herbicidal Activity

Studies have also suggested that this compound exhibits herbicidal activity against various weed species. Its mode of action involves inhibiting specific enzymes crucial for plant growth, making it a candidate for developing new herbicides with reduced environmental impact .

Case Studies

Mechanism of Action

The mechanism of action of (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it could inhibit the activity of a key enzyme involved in a metabolic pathway, leading to the accumulation of substrates or depletion of products. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Positional Isomerism of Chlorine Substituents

- (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol (Target Compound): Chlorine at the ortho position of the phenyl ring. Exhibits intermolecular O–H⋯N hydrogen bonding, forming pseudo-dimers .

- [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol (CAS 1153452-00-6): Chlorine at the meta position. No crystallographic data provided, but the meta substitution likely reduces steric hindrance compared to ortho .

- Acts as a potent α4β2 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator .

Variations at the 5-Position of the Oxadiazole

- 3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole :

- MA1 (3-(3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propylamino)quinolin-6-ol: Incorporates a fluorinated phenyl group and a quinoline moiety. Demonstrates high affinity for cannabinoid receptor CB2, highlighting the impact of extended aromatic systems on receptor binding .

Antimicrobial Activity

- Cephalosporin Derivative (21e): Targets non-replicating Mycobacterium tuberculosis. The oxadiazole group enhances stability against β-lactamases, though activity depends on the propyl substituent at the 5-position .

- 1,2,4-Oxadiazole Derivatives (e.g., 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole): Exhibit broad-spectrum activity against enteric pathogens (e.g., E. coli, Salmonella). The nitro group at the phenyl ring enhances electron-withdrawing effects, improving membrane penetration .

Neurological Targets

- NS9283: Potentiates (α4)3(β2)2 nAChR isoforms at nanomolar concentrations. The cyano group at the benzonitrile moiety is critical for receptor binding .

- Ozanimod :

Physicochemical Properties

The hydroxymethyl group in the target compound enhances solubility compared to NS9283, which relies on a cyano group for polarity.

Biological Activity

The compound (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol , with CAS Number 188878-36-6, is a member of the oxadiazole family, which has gained interest due to its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C9H8ClN3O

- Molecular Weight : 213.63 g/mol

- Structure : The compound features a chlorophenyl group attached to an oxadiazole ring and a hydroxymethyl group.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : Potential to inhibit specific enzymes linked to disease processes.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of oxadiazole derivatives. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus subtilis | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

| Candida albicans | 0.0048 mg/mL |

These findings indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro assays. The compound exhibited cytotoxicity against several cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A recent study assessed the cytotoxic effects of this oxadiazole derivative on human breast cancer cells (MCF-7) and human lung cancer cells (A549). The results were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.1 ± 0.86 |

| A549 | 19.1 ± 0.88 |

These results suggest that the compound could be further explored for its potential use in cancer therapy .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Cell Membrane Disruption : It is hypothesized that the chlorophenyl group enhances membrane permeability, leading to cell lysis in bacteria.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.